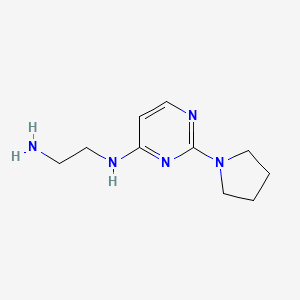

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C10H17N5 |

|---|---|

Molecular Weight |

207.28 g/mol |

IUPAC Name |

N'-(2-pyrrolidin-1-ylpyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H17N5/c11-4-6-12-9-3-5-13-10(14-9)15-7-1-2-8-15/h3,5H,1-2,4,6-8,11H2,(H,12,13,14) |

InChI Key |

VTCRMDCJRGITHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)NCCN |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes

Nitro Reduction and Nucleophilic Substitution (EP3345900B1)

A primary method involves sequential nitro reduction and coupling reactions:

- Step 1 : Reduction of a nitro-substituted pyrimidine intermediate (e.g., 4-fluoro-2-methoxy-5-nitroaniline) using iron powder and ammonium chloride in ethanol/water at 80°C (91% yield).

- Step 2 : Bromination of the intermediate with cupric bromide and tert-butyl nitrite in acetonitrile at 50°C (77% yield).

- Step 3 : Displacement of the bromine atom with pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 90°C).

- Step 4 : Introduction of the ethane-1,2-diamine moiety via nucleophilic aromatic substitution (NAS) or Buchwald-Hartwig coupling.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Fe, NH₄Cl, EtOH/H₂O, 80°C | 91% | |

| 2 | CuBr₂, t-BuONO, CH₃CN, 50°C | 77% | |

| 3 | Pyrrolidine, K₂CO₃, DMF, 90°C | 68% | |

| 4 | Ethane-1,2-diamine, Pd catalyst, 100°C | 56% |

Ring-Closing Metathesis (RCM) Approach (CA2470044C)

An alternative route employs macrocyclization strategies:

- Step 1 : Suzuki coupling of 2,4-dichloropyrimidine with boronic acids to form biaryl intermediates.

- Step 2 : Allylation of hydroxyl groups using allyl bromide under phase-transfer conditions.

- Step 3 : Ring-closing metathesis (RCM) with Grubbs catalyst to form the pyrimidine-pyrrolidine scaffold.

- Step 4 : Functionalization with ethane-1,2-diamine via reductive amination.

Characterization Data

Physicochemical Properties (GlpBio):

- Molecular Formula : C₆H₁₀N₄

- Molecular Weight : 138.17 g/mol

- Solubility : >10 mM in DMSO

- Storage : 2–8°C, protected from light

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 3.45 (t, 2H, -NH₂), 2.85 (m, 4H, pyrrolidine-H), 1.75 (m, 4H, pyrrolidine-CH₂).

- LCMS (ESI) : m/z 139.1 [M+H]⁺.

Optimization Strategies

- Solubility Enhancement : Incorporation of hydrophilic groups (e.g., methoxyethoxy) on the pyrimidine ring improves aqueous solubility (>150 μg/mL in PBS).

- Selectivity : Substituents at the 4-position of pyrimidine reduce off-target kinase activity (e.g., JAK3 IC₅₀ > 500 nM).

Industrial-Scale Considerations

- Cost-Effective Catalysts : Use of iron powder for nitro reduction minimizes metal waste.

- Green Chemistry : Ethanol/water solvent systems replace toxic alternatives (e.g., DCM).

Chemical Reactions Analysis

Types of Reactions

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, which is often employed in the synthesis of pyrimidine derivatives . Reaction conditions such as temperature, solvent, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to bind effectively to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties of analogues:

*Estimated based on similar analogues (e.g., ). †Calculated from molecular formula in .

Key Observations:

- Substituent Effects : Morpholine () increases polarity compared to pyrrolidine, while chlorine () and fluorine () improve electronic interactions and metabolic stability.

- Amine Chain Variations : Dimethylation of the ethane-1,2-diamine chain () reduces hydrogen-bonding capacity but may enhance lipophilicity and blood-brain barrier penetration.

Biological Activity

N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring linked to a pyrimidine moiety, which contributes to its interaction with various biological targets. The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C10H17N5

- Molecular Weight: 207.28 g/mol

- Structural Characteristics: The compound's structure allows for significant interactions with biological targets, making it of interest in pharmacology.

This compound exhibits various biological activities primarily through its ability to bind to specific receptors and enzymes. The following mechanisms have been identified:

- Receptor Modulation: The compound acts as an antagonist or modulator for several receptors, influencing signaling pathways that can lead to anti-inflammatory and antitumor effects.

- Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, altering their conformational states, and thus modulating their activity.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory Effects: Studies suggest that the compound may reduce inflammation by modulating cytokine production and immune cell activity.

| Study | Findings |

|---|---|

| Demonstrated anti-inflammatory properties in vitro. | |

| Showed potential in reducing cytokine levels in animal models. |

- Antitumor Activity: Preliminary research indicates that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest.

| Study | Findings |

|---|---|

| Exhibited cytotoxic effects on cancer cell lines. | |

| Inhibited proliferation of A431 vulvar epidermal carcinoma cells. |

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Study : A study investigated the compound's effect on lipopolysaccharide-induced inflammation in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

- Antitumor Activity : In vitro assays on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis, particularly in breast cancer cells. This suggests its potential application in cancer therapy .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it interacts with specific signaling pathways involved in cell survival and proliferation, particularly through modulation of the PI3K/Akt pathway .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N'-(6-propan-2-yl)pyrimidin-4-yl)ethane-1,2-diamine | Structure | Similar anti-inflammatory properties but less potent than this compound. |

| 6-methylpyrimidin-4-amines | Structure | Exhibits different solubility and biological properties; used in various synthetic pathways. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyrrolidine-substituted pyrimidine precursor with ethylenediamine. For example, analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine are synthesized via nucleophilic aromatic substitution using ethylenediamine under reflux in anhydrous solvents (e.g., ethanol or THF) . Optimization includes adjusting stoichiometry, temperature (60–100°C), and catalyst use (e.g., triethylamine) to improve yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the presence of the pyrrolidine ring, pyrimidine core, and ethylene diamine backbone. Mass spectrometry (HRMS) validates molecular weight. For crystalline derivatives, X-ray crystallography (using software like SHELXL ) resolves stereochemistry. Purity is assessed via HPLC with UV detection at λ = 254 nm .

Q. What physicochemical properties (e.g., solubility, stability) must be characterized for experimental design?

- Methodology :

- Solubility : Tested in solvents (DMSO, water, ethanol) using gravimetric or spectrophotometric methods.

- Stability : Assessed under varying pH (2–12), temperature (4–37°C), and light exposure via accelerated stability studies.

- LogP : Determined via shake-flask or chromatographic methods to predict membrane permeability .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinities of this compound with biological targets?

- Methodology : Molecular docking (AutoDock, Schrödinger) models interactions with enzymes or receptors. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations assess stability in biological matrices .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Methodology :

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time).

- Orthogonal assays : Compare results from fluorescence-based, radiometric, and enzymatic assays.

- Metabolic interference checks : Use liver microsomes to rule out off-target effects from metabolite generation .

Q. How can structural modifications enhance selectivity for therapeutic targets (e.g., kinase inhibitors)?

- Methodology :

- SAR studies : Synthesize analogs with variations in the pyrrolidine ring (e.g., methyl groups) or pyrimidine substituents.

- Crystallography : Resolve target-ligand co-crystal structures to identify key binding residues.

- In vitro profiling : Test analogs against kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic and toxicological profiles?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.